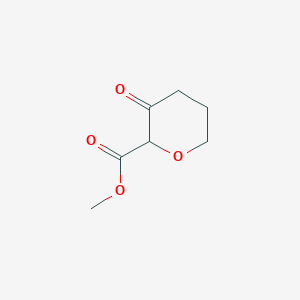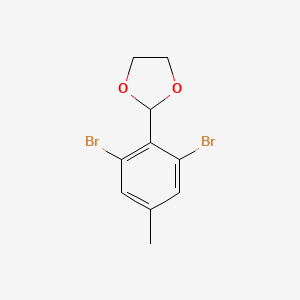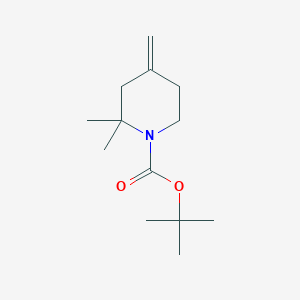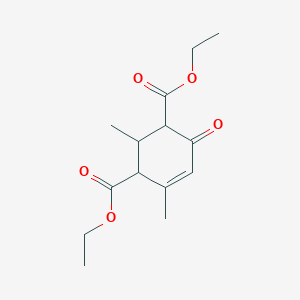
Diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate is an organic compound with the molecular formula C₁₄H₂₀O₅. It is a derivative of cyclohexene and is characterized by the presence of two ester groups, a ketone group, and two methyl groups on the cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate can be achieved through several synthetic routes. One common method involves the reaction of diethyl malonate with 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dione under basic conditions. The reaction typically proceeds via a Michael addition followed by esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives.
Applications De Recherche Scientifique
Diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active intermediates that interact with biological targets. The ketone group can also participate in redox reactions, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2,4-dimethyl-6-oxocyclohexane-1,3-dicarboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
Diethyl 2,4-dimethyl-6-hydroxycyclohex-4-ene-1,3-dicarboxylate: Contains a hydroxyl group instead of a ketone group.
Propriétés
Numéro CAS |
5423-31-4 |
|---|---|
Formule moléculaire |
C14H20O5 |
Poids moléculaire |
268.30 g/mol |
Nom IUPAC |
diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H20O5/c1-5-18-13(16)11-8(3)7-10(15)12(9(11)4)14(17)19-6-2/h7,9,11-12H,5-6H2,1-4H3 |
Clé InChI |
LJLDCZBNXYKLHX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(C(C(=O)C=C1C)C(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Furo[3,2-g][1]benzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo-](/img/structure/B14011099.png)



![1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14011122.png)
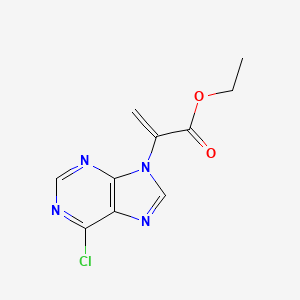

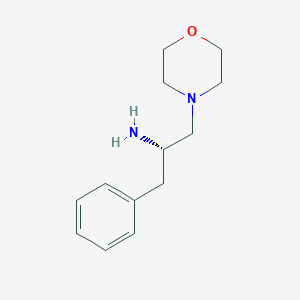
![1-[(4-Methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol](/img/structure/B14011132.png)
![cis 8-Boc-2,4-difluoro-3,3-dihydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B14011136.png)
